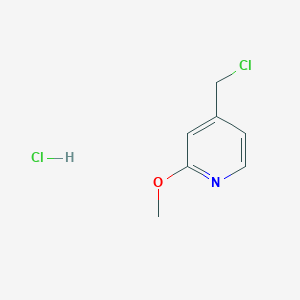

4-(Chloromethyl)-2-methoxypyridine hydrochloride

説明

4-(Chloromethyl)-2-methoxypyridine hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals. It is often used as a reagent for the protection of carboxyl termini of peptides, providing a polar handle that aids in the separation and purification of peptides .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methoxypyridine hydrochloride typically involves the chloromethylation of 2-methoxypyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through crystallization or distillation to achieve the desired purity levels .

化学反応の分析

Types of Reactions

4-(Chloromethyl)-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

科学的研究の応用

Synthetic Organic Chemistry

4-(Chloromethyl)-2-methoxypyridine hydrochloride is primarily used as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing more complex molecules. This compound facilitates the development of various derivatives that can be utilized in different chemical reactions, enhancing its significance in synthetic organic chemistry.

Applications in Synthesis

- Pharmaceuticals : It serves as a key building block for synthesizing various pharmaceutical compounds. The chloromethyl group allows for further modifications, enabling the creation of diverse pharmacologically active molecules.

- Agrochemicals : Similar to pharmaceuticals, this compound plays a crucial role in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides.

Research has indicated that this compound exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is essential for drug metabolism, making this compound relevant in pharmacokinetics and drug development.

Potential Therapeutic Uses

- Drug Metabolism : Its interaction with cytochrome P450 enzymes suggests that it could influence the metabolism of various drugs, potentially affecting their efficacy and safety profiles.

- Medicinal Chemistry : The structural features of this compound indicate potential applications in developing new pharmaceuticals targeting specific biological pathways.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Inhibition Studies : Research has shown that this compound effectively inhibits CYP1A2 activity, which could lead to altered drug metabolism profiles when co-administered with other medications. This finding underscores its importance in the field of drug interaction studies.

- Synthesis Pathways : Various synthetic routes have been explored for producing this compound, emphasizing its role as an intermediate in generating other biologically active molecules. For instance, methods involving nucleophilic substitution reactions have been highlighted as effective strategies for synthesizing derivatives with enhanced biological properties.

作用機序

The mechanism of action of 4-(Chloromethyl)-2-methoxypyridine hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to the formation of covalent bonds and subsequent biological effects .

類似化合物との比較

Similar Compounds

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

- 4-(Chloromethyl)pyridine hydrochloride

- 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Uniqueness

4-(Chloromethyl)-2-methoxypyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in various chemical processes .

生物活性

4-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS No. 193001-96-6) is an organic compound characterized by a pyridine ring substituted with both a chloromethyl and a methoxy group. This unique structure imparts various biological activities and potential applications in medicinal chemistry and organic synthesis. The compound's interactions with biological macromolecules, particularly proteins involved in metabolic pathways, have garnered interest in recent research.

- Molecular Formula : C7H9Cl2NO

- Appearance : White to grayish-brown crystalline powder

- Classification : Organic compound with pharmaceutical relevance

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with active site residues, potentially inhibiting enzyme activity. Additionally, the methoxy group may facilitate hydrogen bonding and electrostatic interactions, stabilizing the compound's binding to its targets .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

- Binding Affinity : Initial studies suggest that it interacts with proteins, influencing their activity and possibly modulating cellular processes .

Case Studies

- Antimicrobial Activity : A study explored the compound's efficacy against specific bacterial strains. Results indicated a moderate inhibitory effect on bacterial growth, suggesting its potential as an antimicrobial agent.

- Cancer Research : Another investigation assessed the compound's impact on cancer cell lines. It demonstrated selective cytotoxicity towards certain tumor cells, indicating its potential as an anticancer drug candidate .

Comparative Analysis

The following table summarizes the structural similarities and key features of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Chloromethyl)-4-methoxypyridine hydrochloride | C9H12ClNO·HCl | Additional methyl groups; higher lipophilicity |

| 3-(Chloromethyl)-2-methoxypyridine hydrochloride | C9H12ClNO·HCl | Different substitution on the pyridine ring |

| 4-Methoxy-3-pyridinemethanol | C10H13NO3 | Lacks halogen; used primarily in medicinal chemistry |

Synthesis Methods

The synthesis of this compound has been reported through various methods involving the reaction of 2-methoxypyridine with chloromethyl methyl ether. This reaction highlights its utility as an intermediate in organic synthesis, particularly in pharmaceutical applications .

特性

IUPAC Name |

4-(chloromethyl)-2-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDWIGUXCXCNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627045 | |

| Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193001-96-6 | |

| Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。